N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a pyrazole ring and fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl groups: This step involves the substitution of hydrogen atoms on the phenyl rings with fluorine atoms, often using electrophilic fluorination reagents.
Coupling reactions: The final step involves coupling the pyrazole ring with the fluorophenyl groups and the acetamide moiety, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving pyrazole-containing compounds.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds can act by binding to enzymes or receptors, thereby modulating their activity. The fluorinated phenyl groups can enhance binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-chlorophenoxy)ethyl)-2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2-(4-methylphenoxy)ethyl)-2-(4-(4-methylphenyl)-1H-pyrazol-1-yl)acetamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-[4-(4-fluorophenyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c20-16-3-1-14(2-4-16)15-11-23-24(12-15)13-19(25)22-9-10-26-18-7-5-17(21)6-8-18/h1-8,11-12H,9-10,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVORIHEPWFLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCOC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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